molecular formula C10H13NO3 B12071560 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide

2-(3-hydroxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B12071560
M. Wt: 195.21 g/mol
InChI Key: PSZMFIQYKZFDEN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)-N,N-dimethylacetamide is a substituted acetamide derivative characterized by a phenoxy group bearing a hydroxyl substituent at the 3-position and an N,N-dimethylacetamide moiety.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(3-hydroxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3

InChI Key

PSZMFIQYKZFDEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.

    Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.

    Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.

Scientific Research Applications

2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide, highlighting differences in substituents, molecular properties, and applications based on available evidence:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
2-(3-Fluorophenoxy)-N,N-dimethylacetamide 3-Fluoro substituent on phenoxy group C₁₀H₁₂FNO₂ Likely enhanced lipophilicity compared to hydroxyl analog; potential CNS drug intermediate.
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Bromo, dimethylphenoxy, and hydroxymethyl groups C₁₇H₁₈BrNO₃ Demonstrates halogenated aryl ethers' role in polymer synthesis or bioactive molecules.
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide 3,4-Dimethoxy substituents on phenyl C₁₂H₁₇NO₃ Methoxy groups improve solubility in organic solvents; used in coordination chemistry.
2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide Bromo and nitro groups on phenoxy C₁₀H₁₁BrN₂O₄ Electron-withdrawing groups enhance reactivity for electrophilic substitution reactions.
N,N-Dimethylacetamide (DMA) Parent compound (no phenoxy substituent) C₄H₉NO Polar aprotic solvent; used in biomass conversion (e.g., 5-HMF synthesis from cellulose).

Key Observations:

  • Reactivity : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic substitution kinetics, while electron-donating groups (e.g., methoxy) stabilize aromatic systems .
  • Applications: Phenoxy-acetamide derivatives are frequently intermediates in drug synthesis (e.g., tetrahydroquinoline derivatives in ). The parent compound DMA is a critical solvent in lignocellulosic biomass processing .

Physicochemical Properties

Solubility and Solvent Behavior

  • Hydrogen Sulfide Solubility: N,N-Dimethylacetamide (DMA) exhibits high H₂S solubility (0.5–1.2 mol/kg at 303–363 K), attributed to its polar aprotic nature. The hydroxyl group in 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide may reduce gas solubility due to increased hydrogen bonding .
  • Biomass Processing : DMA-LiCl systems efficiently dissolve cellulose, enabling 92% yield of 5-hydroxymethylfurfural (HMF) at 140°C. The hydroxylated analog may offer similar utility but with altered solvent polarity .

Thermodynamic Properties

  • Binary Mixtures: DMA forms non-ideal mixtures with alcohols (e.g., 2-alkanols), showing negative excess molar volumes. Substituted analogs like 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide may exhibit distinct volumetric behavior due to steric and polarity effects .

Biological Activity

2-(3-Hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a hydroxyphenyl group linked to a dimethylacetamide moiety. Its chemical formula is C11_{11}H15_{15}NO2_2. The presence of the hydroxy (-OH) group enhances its solubility and reactivity, allowing it to interact effectively with various biological systems.

Biological Activities

Research indicates that 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide exhibits significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis . Its effectiveness is attributed to its ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis.
  • Antioxidant Activity : The presence of the hydroxy group contributes to its potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which may play a role in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated .

The mechanism by which 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide exerts its biological effects primarily involves:

  • Binding to Enzymes : The compound interacts with specific enzymes, inhibiting their activity. For example, it has been shown to inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .
  • Metal Ion Coordination : Interaction studies suggest that the compound can form complexes with metal ions, enhancing its stability and altering its reactivity. This property is particularly significant in drug formulation, as it can improve bioavailability and pharmacokinetics .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide:

  • Antibacterial Activity : A study demonstrated that modified diaryl ether compounds similar to 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide showed significant antibacterial activity against both INH-sensitive and resistant strains of Mycobacterium tuberculosis. The efficacy was linked to their residence time on the enzyme target .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the hydroxyphenyl group could enhance antimicrobial potency while maintaining low toxicity .

Comparative Analysis with Related Compounds

A comparison of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide with structurally similar compounds highlights its unique properties:

Compound NameStructure TypeUnique Features
4-(3-hydroxyphenoxy)benzoic acidPhenolic acidExhibits strong anti-inflammatory properties
N,N-DimethylformamideAmideCommon solvent; used extensively in organic synthesis
2-Hydroxy-N,N-dimethylacetamideAmideSimilar structure; less biological activity
Cyhalofop-butylHerbicideContains fluorine; used in agricultural applications

The unique combination of the hydroxy group with the dimethylacetamide moiety enhances both solubility and biological interactions compared to similar compounds .

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